Hsd17B13-IN-68 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta-dehydrogenase 13, commonly referred to as HSD17B13. This enzyme is primarily expressed in the liver and is implicated in various metabolic processes, particularly in lipid metabolism and the pathogenesis of non-alcoholic fatty liver disease. The inhibition of HSD17B13 has garnered attention due to its potential role in preventing liver diseases, including non-alcoholic steatohepatitis and hepatocellular carcinoma.
The compound Hsd17B13-IN-68 is derived from research focused on understanding the structural and functional properties of HSD17B13, as well as its role in lipid droplet metabolism. Recent studies have provided insight into the enzyme's structure and its interactions with various ligands, paving the way for the development of specific inhibitors like Hsd17B13-IN-68 .
Hsd17B13-IN-68 belongs to a class of compounds known as enzyme inhibitors. Specifically, it acts on the hydroxysteroid dehydrogenase family, which includes enzymes that catalyze the interconversion of steroid hormones. HSD17B13 is classified within this family due to its enzymatic activity related to steroid metabolism and its association with lipid droplets within hepatocytes.
The synthesis of Hsd17B13-IN-68 involves a multi-step organic synthesis process typically starting from commercially available precursors. The synthetic route may include:
The synthetic pathway requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and minimize by-products. Detailed mechanistic studies may also be performed to understand the reaction steps involved.
The molecular structure of Hsd17B13-IN-68 can be elucidated through X-ray crystallography or computational modeling techniques. The structure typically features specific functional groups that interact with the active site of HSD17B13.
Key structural data may include bond lengths, angles, and torsional values derived from crystallographic studies. For instance, recent studies have characterized the binding interactions between HSD17B13 and its inhibitors, revealing critical residues involved in ligand binding .
Hsd17B13-IN-68 undergoes specific chemical reactions when interacting with HSD17B13. These reactions can be characterized by:
Kinetic studies are essential to determine parameters such as IC50 (the concentration required to inhibit 50% of enzyme activity) and Kcat (turnover number), providing insights into the efficacy of Hsd17B13-IN-68 as an inhibitor.
The mechanism of action for Hsd17B13-IN-68 involves binding to the active site of HSD17B13, which disrupts its normal enzymatic function in steroid metabolism. This inhibition leads to altered lipid metabolism pathways within hepatocytes.
Mechanistic studies may employ techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify binding affinities and thermodynamic parameters associated with inhibitor-enzyme interactions .
Hsd17B13-IN-68 is likely to possess specific physical properties such as:
Chemical properties include stability under physiological conditions, pH sensitivity, and reactivity with biological nucleophiles. These properties are crucial for evaluating the compound's potential for therapeutic use .
Hsd17B13-IN-68 has significant potential applications in scientific research related to liver diseases. Its primary uses include:
CAS No.: 119757-73-2
CAS No.: 25811-35-2
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7